molecular formula C18H22Br5NO2 B12919888 Ammonium, (5-bromo-2-furfuryl)dimethyl(5-(2,4,6-tribromophenoxy)pentyl)-, bromide CAS No. 60724-04-1

Ammonium, (5-bromo-2-furfuryl)dimethyl(5-(2,4,6-tribromophenoxy)pentyl)-, bromide

Cat. No.: B12919888
CAS No.: 60724-04-1
M. Wt: 683.9 g/mol
InChI Key: CNCNYIVGAJPOLN-UHFFFAOYSA-M
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Description

Ammonium, (5-bromo-2-furfuryl)dimethyl(5-(2,4,6-tribromophenoxy)pentyl)-, bromide is a useful research compound. Its molecular formula is C18H22Br5NO2 and its molecular weight is 683.9 g/mol. The purity is usually 95%.
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Biological Activity

The compound Ammonium, (5-bromo-2-furfuryl)dimethyl(5-(2,4,6-tribromophenoxy)pentyl)-, bromide is a quaternary ammonium salt characterized by its unique structural components, including a furan ring and multiple brominated phenoxy groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications.

Chemical Structure and Properties

  • Molecular Formula : C17H20Br5NO2
  • Molecular Weight : 669.872 g/mol
  • InChIKey : CCINNDIDBWPURC-UHFFFAOYSA-M

The compound's structure includes:

  • A brominated furan moiety , which is often associated with various biological activities.
  • A tribromophenoxy group , which may enhance its lipophilicity and biological interactions.

Biological Activity Overview

Research on compounds similar to ammonium bromide derivatives has indicated a range of biological activities, including:

  • Antitumor Activity : Compounds with furan derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related furan derivatives demonstrated their ability to inhibit cell proliferation in lung cancer cell lines through mechanisms involving DNA binding and enzyme inhibition .
  • Antimicrobial Properties : The presence of multiple bromine atoms in the structure may contribute to enhanced antimicrobial activity. Quaternary ammonium compounds are known for their effectiveness against a broad spectrum of microorganisms .
  • Potential Insecticidal Effects : Given the structural characteristics, there is potential for use as an insecticide. Compounds with similar frameworks have been evaluated for their efficacy in pest control due to their ability to disrupt cellular processes in insects .

Case Studies and Experimental Data

  • Antitumor Activity Study :
    • A study evaluated the cytotoxic effects of various substituted furan derivatives on human lung cancer cell lines (A549, HCC827). The results indicated that certain derivatives showed promising antitumor activity with IC50 values ranging from 9.48 μM to higher concentrations depending on the specific structure .
    • Table 1 summarizes the IC50 values for selected compounds:
      Compound IDCell LineIC50 (μM)
      Compound 5A5499.48
      Compound 6HCC82712.30
      Compound 15NCI-H35815.00
  • Antimicrobial Activity Assessment :
    • In vitro tests demonstrated that compounds with similar structural motifs exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
    • The mechanism of action was attributed to membrane disruption and interference with cellular respiration pathways .

The proposed mechanisms for the biological activity of ammonium bromide derivatives include:

  • DNA Binding : Many furan derivatives interact with DNA, potentially inhibiting DNA-dependent enzymes and thereby preventing replication and transcription processes .
  • Membrane Disruption : Quaternary ammonium compounds can disrupt microbial membranes, leading to cell lysis and death .

Properties

CAS No.

60724-04-1

Molecular Formula

C18H22Br5NO2

Molecular Weight

683.9 g/mol

IUPAC Name

(5-bromofuran-2-yl)methyl-dimethyl-[5-(2,4,6-tribromophenoxy)pentyl]azanium;bromide

InChI

InChI=1S/C18H22Br4NO2.BrH/c1-23(2,12-14-6-7-17(22)25-14)8-4-3-5-9-24-18-15(20)10-13(19)11-16(18)21;/h6-7,10-11H,3-5,8-9,12H2,1-2H3;1H/q+1;/p-1

InChI Key

CNCNYIVGAJPOLN-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(CCCCCOC1=C(C=C(C=C1Br)Br)Br)CC2=CC=C(O2)Br.[Br-]

Origin of Product

United States

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